molecular formula C23H24FN5O3S B5195038 7-(4-acetyl-1-piperazinyl)-1-cyclopropyl-6-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide

7-(4-acetyl-1-piperazinyl)-1-cyclopropyl-6-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide

Cat. No.: B5195038
M. Wt: 469.5 g/mol
InChI Key: WLIYUZZKYRULPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-acetyl-1-piperazinyl)-1-cyclopropyl-6-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H24FN5O3S and its molecular weight is 469.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.15838898 g/mol and the complexity rating of the compound is 844. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

It is believed to have a role in biochemical reactions, potentially influencing the function of certain enzymes and proteins .

Cellular Effects

The compound has been observed to have effects on various types of cells and cellular processes . It is thought to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the compound have been observed to vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is believed to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound is thought to be transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-4-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O3S/c1-13-12-33-23(25-13)26-22(32)17-11-29(15-3-4-15)19-10-20(18(24)9-16(19)21(17)31)28-7-5-27(6-8-28)14(2)30/h9-12,15H,3-8H2,1-2H3,(H,25,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIYUZZKYRULPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C(=O)C)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.